molecular formula C16H31N3O2 B7929022 (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

Cat. No.: B7929022
M. Wt: 297.44 g/mol
InChI Key: HEENRMXCSKRFHD-NRXISQOPSA-N
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Description

(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with an acetyl-isopropyl-amino group and a butyramide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the cyclohexyl ring with the desired substituents, followed by the introduction of the butyramide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide include:

    N-(Cyclohexyl)-2-amino-3-methyl-butyramide: Lacks the acetyl-isopropyl-amino group, resulting in different chemical properties.

    N-(4-Acetyl-cyclohexyl)-2-amino-3-methyl-butyramide: Similar structure but with different substituents on the cyclohexyl ring.

    N-(4-Isopropyl-amino-cyclohexyl)-2-amino-3-methyl-butyramide: Contains an isopropyl-amino group instead of the acetyl-isopropyl-amino group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-10(2)15(17)16(21)18-13-6-8-14(9-7-13)19(11(3)4)12(5)20/h10-11,13-15H,6-9,17H2,1-5H3,(H,18,21)/t13?,14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEENRMXCSKRFHD-NRXISQOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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